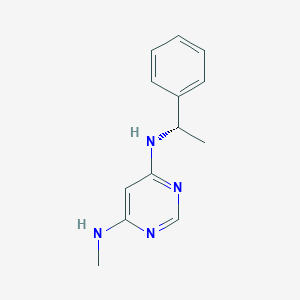

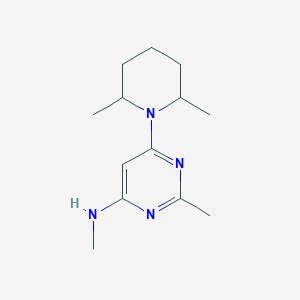

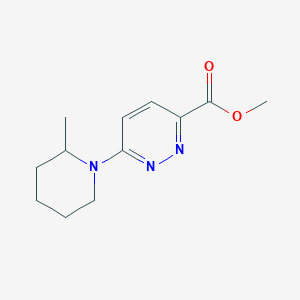

![molecular formula C12H17ClN4O2 B1479472 Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate CAS No. 2098047-30-2](/img/structure/B1479472.png)

Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate

Overview

Description

Molecular Structure Analysis

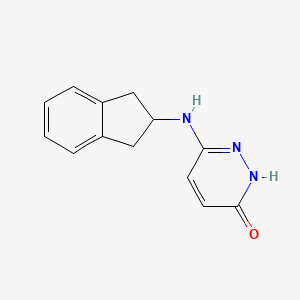

The molecular structure of Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate is represented by the formula C12H17ClN4O2. This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms.Physical And Chemical Properties Analysis

Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate is a compound with a molecular weight of 284.74 g/mol. Further physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Structural Modification and Activity Studies

Histamine H4 Receptor Ligands : A study involving the synthesis and optimization of 2-aminopyrimidine derivatives for histamine H4 receptor antagonism highlighted the potential of these compounds in anti-inflammatory and antinociceptive applications. This research emphasizes the structural manipulation of the pyrimidine core to enhance biological activity, suggesting a foundational role for tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate derivatives in medicinal chemistry (Altenbach et al., 2008).

Azetidine-based Chimeras : The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids demonstrates the versatility of azetidine derivatives in creating amino acid mimics. These compounds serve as tools for studying peptide activity and conformation, indicating the compound's utility in probing biological mechanisms (Sajjadi & Lubell, 2008).

Synthetic Methodology and Chemical Space Exploration

Masked Dipoles for Cycloaddition Reactions : Research on silylmethyl-substituted aziridine and azetidine as masked dipoles for cycloaddition reactions showcases the compound's role in synthesizing complex heterocyclic structures. This study highlights the strategic use of tert-butyl groups in controlling regioselectivity and stereochemistry in chemical reactions (Yadav & Sriramurthy, 2005).

Functionalized Heterocyclic Amino Acid Synthesis : The creation of novel 1,3-selenazole derivatives featuring the tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate moiety underscores the potential for developing functionalized amino acids. These compounds, characterized by comprehensive spectroscopic analysis, illustrate the breadth of chemical space accessible through the manipulation of azetidine-based structures (Dzedulionytė et al., 2021).

Safety and Hazards

The safety information for Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-5-8(6-17)16-10-4-9(13)14-7-15-10/h4,7-8H,5-6H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJXJDLAVWYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.